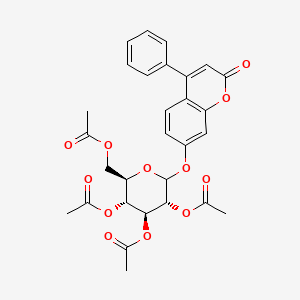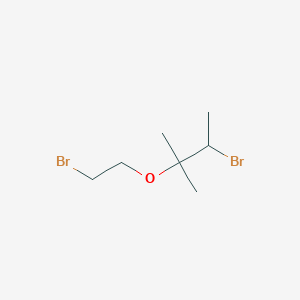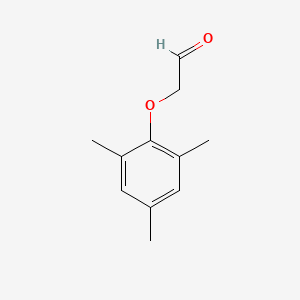
Methyl 2,5-bis(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5-bis(trifluoromethyl)benzoate is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,5-bis(trifluoromethyl)benzoate can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by esterification. The initial step involves the acylation of a benzene ring with a trifluoromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to esterification using methanol and an acid catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,5-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: 2,5-bis(trifluoromethyl)benzoic acid
Reduction: 2,5-bis(trifluoromethyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
Methyl 2,5-bis(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of methyl 2,5-bis(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 3,5-bis(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
Uniqueness
Methyl 2,5-bis(trifluoromethyl)benzoate is unique due to the presence of two trifluoromethyl groups at specific positions on the benzene ring. This structural feature imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
50870-30-9 |
|---|---|
Formule moléculaire |
C10H6F6O2 |
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
methyl 2,5-bis(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H6F6O2/c1-18-8(17)6-4-5(9(11,12)13)2-3-7(6)10(14,15)16/h2-4H,1H3 |
Clé InChI |
LOPFTBBHYVFNTD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14146279.png)

![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)






![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)

![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)

